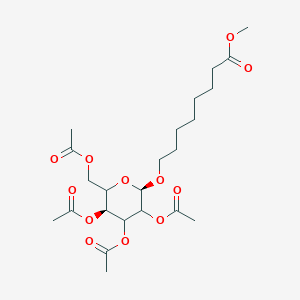

8-Methoxycarbonyloctanoyl-2',3',4',6-tetra-O-acetyl-beta-D-galactopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

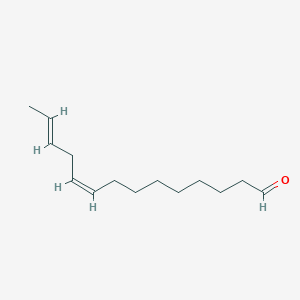

Synthesis Analysis

The synthesis of 8-Methoxycarbonyloctanoyl derivatives involves the preparation of glycosides with potential activity against infections like Trypanosoma cruzi. The process includes treating Tri-O-acetyl-1,2-O-(1-methoxyethylidene) derivatives with alcohols in the presence of mercuric bromide to yield orthoesters, which rearrange into the desired glycosides (Tsui & Gorin, 1986).

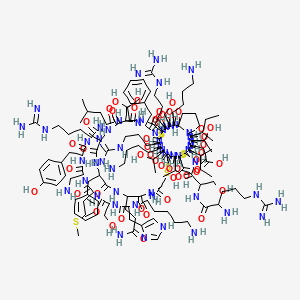

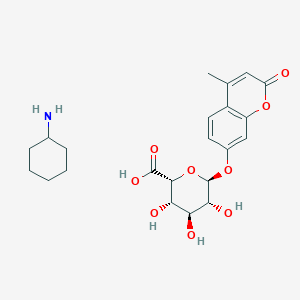

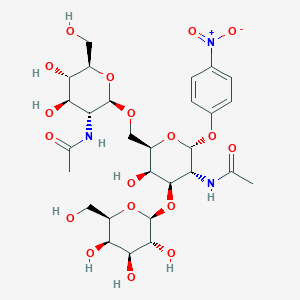

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized by their complex glycosidic linkages and protective groups, essential for further chemical reactions. The 1,2,3,4,6-Penta-O-acetyl-beta-D-galactopyranose derivatives serve as key intermediates, facilitating the synthesis of various glycosides with extensive applications in bioorganic chemistry (Ohlsson & Magnusson, 2000).

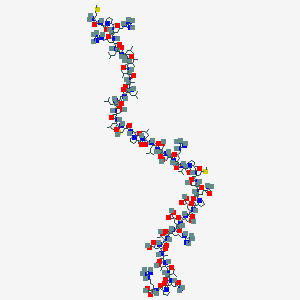

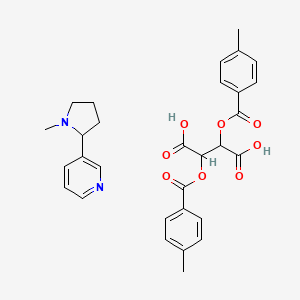

Chemical Reactions and Properties

These compounds are involved in numerous chemical reactions, including glycosylation processes that are pivotal for the synthesis of complex glycosides. The efficiency and selectivity of these reactions, such as the formation of galabiosides, underscore the compound's versatility in synthetic chemistry (Ohlsson & Magnusson, 2000).

Physical Properties Analysis

While specific studies detailing the physical properties of 8-Methoxycarbonyloctanoyl-2',3',4',6-tetra-O-acetyl-beta-D-galactopyranoside are limited, related glycosides exhibit crystalline forms, which aids in purification and structural analysis processes. Such characteristics are crucial for understanding the compound's behavior and stability under various conditions.

Chemical Properties Analysis

The chemical properties of 8-Methoxycarbonyloctanoyl derivatives are defined by their reactivity, especially in glycosylation reactions. These properties facilitate the synthesis of neoglycoconjugates, highlighting the compound's significance in the study of carbohydrate-lectin interactions and the preparation of liposomes (Becker, Furneaux, Reck, & Zubkov, 1999).

科学的研究の応用

Biological Effects of Gum Arabic

Gum Arabic (GA) contains beta-D-galactopyranosyl units, similar to the galactopyranoside part of the requested compound. GA demonstrates various biological effects, such as antioxidant properties and potential in protecting against hepatic, renal, and cardiac toxicities in rats. Despite mixed results in studies, GA's role in lipid metabolism and its antimicrobial and proabsorptive properties suggest its use in medical and dietary applications (Ali, Ziada, & Blunden, 2009).

Pharmacological Properties of Osthole

Osthole showcases a wide range of pharmacological actions, including neuroprotective, osteogenic, and anticancer activities. Although structurally distinct from the requested compound, the study on osthole's bioactivities underscores the potential of naturally occurring compounds in therapeutic applications (Zhang et al., 2015).

Guar Gum Applications

Like the galactopyranoside component, guar gum is a polysaccharide with significant industrial and pharmaceutical applications due to its thickening, emulsifying, and gelling properties. This highlights the potential of structurally complex carbohydrates in diverse applications (Thombare et al., 2016).

Hepatoprotective Effects of Hyperoside

Hyperoside, a flavonol glycoside containing a galactopyranosyl unit, exhibits hepatoprotective, anti-inflammatory, and antioxidant activities. This suggests that compounds with galactopyranosyl units can have significant therapeutic potential in liver disease management (Jang, 2022).

Pectins in Biomedical Applications

Pectins, comprising galacturonic acid residues and neutral sugars like galactose, demonstrate wide biomedical applications due to their non-toxic, biocompatible, and biodegradable nature. The diversity in pectin's applications across pharmaceutics and biomedicine underscores the potential utility of complex polysaccharides in scientific research (Noreen et al., 2017).

特性

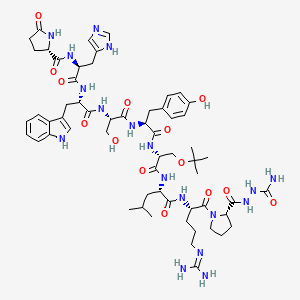

IUPAC Name |

methyl 8-[(2R,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O12/c1-14(24)31-13-18-20(32-15(2)25)21(33-16(3)26)22(34-17(4)27)23(35-18)30-12-10-8-6-7-9-11-19(28)29-5/h18,20-23H,6-13H2,1-5H3/t18?,20-,21?,22?,23+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBUXWCCGBYMVBI-ZXVYMRSVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCCCCCCCC(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1[C@@H](C(C([C@@H](O1)OCCCCCCCC(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methoxycarbonyloctanoyl-2',3',4',6-tetra-O-acetyl-beta-D-galactopyranoside | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S)-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-[(2S)-2-[[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-21,45-bis(2-amino-2-oxoethyl)-12-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-6-carbamoyl-30-[(1R)-1-hydroxyethyl]-48-(hydroxymethyl)-24-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-27,36-di(propan-2-yl)-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-53-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1140071.png)

![2-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1140088.png)